molecular formula C24H22Cl2N2O2 B10976619 N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

N,N'-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

Cat. No.: B10976619
M. Wt: 441.3 g/mol
InChI Key: AECJOVFHRSFGCR-UHFFFAOYSA-N
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Description

N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is a chemical compound with the molecular formula C24H22Cl2N2O2 It is known for its unique structure, which includes two chlorophenyl groups attached to an ethyl chain, linked to a benzene ring with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE typically involves the reaction of 3-chlorophenylethylamine with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,3-diamine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its chlorophenyl groups may also interact with cellular membranes, altering membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    N1N3-BIS[2-(4-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with 4-chlorophenyl groups.

    N1N3-BIS[2-(3-FLUOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with fluorophenyl groups.

    N1N3-BIS[2-(3-METHOXYPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE: Similar structure but with methoxyphenyl groups.

Uniqueness

N1N3-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-13-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

IUPAC Name

1-N,3-N-bis[2-(3-chlorophenyl)ethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H22Cl2N2O2/c25-21-8-1-4-17(14-21)10-12-27-23(29)19-6-3-7-20(16-19)24(30)28-13-11-18-5-2-9-22(26)15-18/h1-9,14-16H,10-13H2,(H,27,29)(H,28,30)

InChI Key

AECJOVFHRSFGCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl

Origin of Product

United States

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